molecular formula C7H10O2 B12441685 4-Ethynyl-2,2-dimethyl-1,3-dioxolane

4-Ethynyl-2,2-dimethyl-1,3-dioxolane

Cat. No.: B12441685
M. Wt: 126.15 g/mol
InChI Key: GPNBPQQQZHDRMZ-UHFFFAOYSA-N
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Description

4-Ethynyl-2,2-dimethyl-1,3-dioxolane is an organic compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . It is a derivative of dioxolane, characterized by the presence of an ethynyl group at the 4-position and two methyl groups at the 2-position. This compound is primarily used in laboratory research and has various applications in organic synthesis and material science.

Properties

IUPAC Name

4-ethynyl-2,2-dimethyl-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-4-6-5-8-7(2,3)9-6/h1,6H,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNBPQQQZHDRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with acetylene under specific conditions. The reaction is usually catalyzed by a base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Reaction Scheme

 S Glyceraldehyde acetonide Bestmann Ohira reagent R 4 Ethynyl 2 2 dimethyl 1 3 dioxolane\small \text{ S Glyceraldehyde acetonide Bestmann Ohira reagent R 4 Ethynyl 2 2 dimethyl 1 3 dioxolane}

Key Reaction Conditions and Results

ParameterValue/Detail
Reagents Bestmann-Ohira reagent (dimethyl 1-(1-diazo-2-oxopropyl)phosphonate), K₂CO₃
Solvent Methanol
Temperature 0°C → 20°C (room temperature)
Time 12.5 hours
Yield 70%
Enantiomeric Purity [α]D = -40° (c 1.2, CH₂Cl₂)
Key Steps 1. Deprotonation of acetonide
2. Alkynylation via Bestmann-Ohira reagent

This method avoids transition-metal catalysts, making it advantageous for enantioselective synthesis. The product is isolated as a yellow oil and purified via silica gel chromatography .

Hydrogenation of the Ethynyl Group

The terminal alkyne may undergo hydrogenation to form 4-vinyl-2,2-dimethyl-1,3-dioxolane , though experimental data for this transformation are not explicitly reported.

Cycloaddition Reactions

The ethynyl group could participate in:

  • Huisgen 1,3-dipolar cycloaddition with azides (click chemistry).

  • Diels-Alder reactions with dienes to form bicyclic dioxolane derivatives.

Oxidation

Oxidation of the ethynyl group to a ketone or carboxylic acid is plausible under strong oxidative conditions (e.g., KMnO₄/H⁺), though no specific studies confirm this.

Supplier Information

The (S)-enantiomer (CAS 56017-85-7) is commercially available from suppliers such as ChemScene LLC with a purity of 95% .

Scientific Research Applications

4-Ethynyl-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-2,2-dimethyl-1,3-dioxolane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The dioxolane ring provides stability and rigidity, making it a suitable scaffold for various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethynyl-2,2-dimethyl-1,3-dioxolane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in synthetic chemistry and material science .

Biological Activity

4-Ethynyl-2,2-dimethyl-1,3-dioxolane is a synthetic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, focusing on antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

This compound is characterized by its unique dioxolane structure, which contributes to its reactivity and biological interactions. The compound has the molecular formula C7H10O2 and is known for participating in various chemical reactions such as oxidation and reduction.

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria:

Bacteria Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus625–1250 µg/mL
Staphylococcus epidermidis500–1000 µg/mL
Enterococcus faecalis750–1500 µg/mL
Pseudomonas aeruginosa1000–2000 µg/mL
Escherichia coli1500–3000 µg/mL

These findings indicate that the compound can effectively inhibit the growth of several clinically relevant bacterial strains, particularly Staphylococcus aureus and Staphylococcus epidermidis .

Antifungal Activity

The antifungal properties of this compound were also assessed against Candida albicans, a common fungal pathogen. The compound showed promising results with an MIC of approximately 1000 µg/mL, indicating moderate antifungal activity .

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. The ethynyl group in the compound may participate in nucleophilic substitution reactions that alter the activity of these targets. This interaction can influence various biological pathways related to cell growth and differentiation .

Case Studies

  • Study on Bacterial Resistance : A recent study investigated the effects of this compound on antibiotic-resistant strains of Staphylococcus aureus. Results indicated that the compound not only inhibited bacterial growth but also enhanced the efficacy of standard antibiotics when used in combination therapies .
  • Fungal Pathogenesis : Another research effort explored the antifungal properties of the compound against biofilms formed by Candida albicans. The study found that treatment with this compound reduced biofilm formation significantly, suggesting its potential use in managing fungal infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-ethynyl-2,2-dimethyl-1,3-dioxolane, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of 2,2-dimethyl-1,3-dioxolane derivatives typically involves ketalization or acetal protection of diols or glycerol derivatives. For example, cyclic acetals like 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane are synthesized via acid-catalyzed reactions between diols and ketones . To introduce the ethynyl group, Sonogashira coupling or alkyne substitution reactions may be adapted. Optimization should focus on catalyst selection (e.g., Pd/Cu for coupling), solvent polarity (to stabilize intermediates), and temperature control to avoid side reactions like polymerization of the ethynyl group .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify the dioxolane ring (e.g., characteristic signals at δ 1.4–1.6 ppm for methyl groups) and ethynyl proton (δ 2.5–3.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., expected [M+H]+^+ for C7_7H10_{10}O2_2).
  • Infrared spectroscopy : Peaks at ~2100 cm1^{-1} (C≡C stretch) and 1100–1250 cm1^{-1} (C-O-C in dioxolane) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatility of dioxolane derivatives.
  • Waste management : Segregate ethynyl-containing waste and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How does the ethynyl group influence the reactivity of 2,2-dimethyl-1,3-dioxolane in transition-metal-catalyzed reactions?

  • Methodological Answer : The ethynyl group serves as a π\pi-ligand for metals like palladium or copper, enabling cross-coupling reactions (e.g., Sonogashira) or cycloadditions. Computational studies (DFT) can predict binding affinities and regioselectivity. For example, the steric bulk of the dioxolane ring may hinder coordination, requiring ligand tuning (e.g., phosphine ligands like DIOP derivatives) to enhance catalytic efficiency .

Q. What contradictory findings exist regarding the stability of 2,2-dimethyl-1,3-dioxolane derivatives under acidic conditions?

  • Methodological Answer : While 2,2-dimethyl-1,3-dioxolane is generally stable in mild acids, studies on solketal (a related compound) show that substituents like hydroxyl groups can alter hydrolysis rates. For 4-ethynyl derivatives, the electron-withdrawing ethynyl group may increase susceptibility to acid-catalyzed ring-opening. Contrast this with the stability of non-polar derivatives (e.g., methyl-substituted dioxolanes) .

Q. How can computational modeling guide the design of this compound-based ligands for asymmetric catalysis?

  • Methodological Answer :

  • Molecular docking : Simulate interactions between the ethynyl-dioxolane scaffold and metal centers (e.g., Rh or Pd) to predict enantioselectivity.
  • DFT calculations : Analyze frontier molecular orbitals (FMOs) to assess ligand-to-metal electron donation.
  • Case study : DIOP ligands (4,5-bis-diphenylphosphinomethyl derivatives) demonstrate how stereoelectronic effects from the dioxolane ring enhance chiral induction .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

  • Methodological Answer :

  • GC-MS limitations : Ethynyl groups may cause column adsorption; instead, use HPLC with a polar stationary phase (e.g., C18) and UV detection at 200–220 nm.
  • Impurity profiling : Identify byproducts (e.g., hydrolyzed dioxolane or ethynyl dimers) via LC-MS/MS and compare retention times with synthesized standards .

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